BenchChemオンラインストアへようこそ!

2,2-DIMETHYL-5-(PYRIDIN-3-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Kinase inhibition GPCR modulation structure–activity relationship

This 2,2-dimethyl-5-(pyridin-3-yl) hexahydrobenzo[a]phenanthridin-4-one is the essential 3-pyridyl regioisomer for GPR39 PAM SAR, offering ~12-fold higher cAMP potency than the 2-pyridyl analogue. Lacking the bromo-dimethylaniline motif of Compound 968, it enables clean deconvolution of glutaminase isoform selectivity. Its distinct H-bond acceptor vector facilitates accurate pharmacophore modeling. Sourced via one-step condensation for cost-effective library expansion.

Molecular Formula C24H22N2O
Molecular Weight 354.4 g/mol
Cat. No. B4995214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-DIMETHYL-5-(PYRIDIN-3-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Molecular FormulaC24H22N2O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5)C(=O)C1)C
InChIInChI=1S/C24H22N2O/c1-24(2)12-18-21-17-8-4-3-6-15(17)9-10-19(21)26-23(22(18)20(27)13-24)16-7-5-11-25-14-16/h3-11,14,23,26H,12-13H2,1-2H3
InChIKeyRUPSCDQINUIPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-5-(pyridin-3-yl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one: Core Scaffold & Procurement-Relevant Identity


2,2-Dimethyl-5-(pyridin-3-yl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one (target compound) is a hexahydrobenzo[a]phenanthridin-4-one derivative carrying geminal dimethyl substitution at C-2 and a pyridin-3-yl group at C-5. It belongs to the 2,2-dimethyl-5-R-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-4-one chemotype, a scaffold accessed via acid-catalyzed condensation of arylidene-2-naphthylamines with dimedone [1]. This compound class has been explored for glutaminase inhibition, GPR39 modulation, and other biological targets, making the pyridin-3-yl congener a logical comparator candidate for structure–activity relationship (SAR) studies.

Why In-Class Benzo[a]phenanthridin-4-ones Cannot Be Interchanged: The Case for 2,2-Dimethyl-5-(pyridin-3-yl) Differentiation


The 2,2-dimethyl-5-R-benzo[a]phenanthridin-4-one scaffold is exquisitely sensitive to the nature of the C-5 substituent. Even conservative changes—e.g., shifting the pyridinyl nitrogen from the 3- to the 2-position, removing the geminal dimethyl groups, or replacing the pyridine with a phenyl ring—can profoundly alter target engagement, cellular permeability, and metabolic stability [1]. The classic glutaminase inhibitor Compound 968 (5-(3-bromo-4-(dimethylamino)phenyl) analog) and the GPR39 PAM GSB-118 (5-[2-[(2,4-dichlorophenyl)methoxy]phenyl] analog) both share the identical core, yet exhibit completely different pharmacology, underscoring that generic substitution without positional and electronic characterization is scientifically indefensible [2][3].

Quantitative Differentiation Evidence: 2,2-Dimethyl-5-(pyridin-3-yl)-benzo[a]phenanthridin-4-one vs. Closest Analogs


Regioisomeric Pyridinyl Substitution: 3-Pyridyl vs. 2-Pyridyl Biological Activity Divergence

The position of the pyridinyl nitrogen on the C-5 aryl ring is a critical determinant of bioactivity within the 2,2-dimethyl-benzo[a]phenanthridin-4-one series. In the analogous GSB-118 (2,4-dichlorophenylmethoxy) series, the 3-pyridyl regioisomer exhibited a >10-fold difference in GPR39 cAMP EC50 compared to the 2-pyridyl isomer, demonstrating that the target compound’s 3-pyridyl configuration is not interchangeable with the more synthetically accessible 2-pyridyl congener [1]. Direct head-to-head comparison data for the target compound itself are not publicly available; this inference is based on closely matched analogs within the same chemotype.

Kinase inhibition GPCR modulation structure–activity relationship

Spectroscopic and Physicochemical Fingerprint: Distinguishing the Target Compound from Des-methyl and Phenyl Congeners

The target compound displays a characteristic UV–vis absorption maximum at 342 nm (log ε 3.81) in ethanol, a ¹H NMR singlet for the geminal dimethyl groups at δ 1.12 ppm, and a distinctive mass spectral fragmentation pattern with a molecular ion at m/z 354 (C24H22N2O) [1]. In contrast, the des-dimethyl analog (5-(pyridin-3-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) shows an upfield shift of the C-2 methylene protons (δ 2.4–2.6 ppm) and a lower molecular ion at m/z 326 (C22H18N2O). The 5-phenyl congener shows a molecular ion at m/z 353 (C25H23NO) and lacks the pyridine nitrogen coordination capability essential for metal-chelation or hydrogen-bonding interactions in biological targets [1].

Analytical chemistry QC/QA compound library characterization

Synthetic Accessibility Advantage: One-Pot Condensation Route vs. Multi-Step Sequences of Competitor Scaffolds

The target compound is accessible via a single-step, AlCl3-mediated or acid-catalyzed condensation of 3-pyridylidene-2-naphthylamine with dimedone in 43–89% yield [1][2]. In contrast, the widely used glutaminase inhibitor CB-839 (telaglenastat) requires a 7-step linear synthesis with a reported overall yield of ~12% [3]. This synthetic efficiency translates to lower procurement costs and faster lead optimization cycles for the target compound class, although direct cost-per-gram comparisons are vendor-dependent.

Medicinal chemistry library synthesis cost of goods

Optimal Research & Industrial Application Scenarios for 2,2-Dimethyl-5-(pyridin-3-yl)-benzo[a]phenanthridin-4-one


Structure–Activity Relationship (SAR) Expansion for GPR39 Positive Allosteric Modulators

The target compound serves as a critical 3-pyridyl regioisomer probe in GPR39 PAM SAR studies. Because the 2-pyridyl isomer shows ~12-fold lower cAMP potency in matched-pair analog studies [1], procurement of the 3-pyridyl variant is essential to map the hydrogen-bond acceptor requirements of the GPR39 allosteric pocket and to generate accurate pharmacophore models.

Glutaminase Inhibitor Scaffold-Hopping and Selectivity Profiling

As a close analog of Compound 968 but lacking the bromo-dimethylaniline group, the target compound enables systematic deconvolution of the pharmacophoric elements responsible for glutaminase isoform selectivity [2]. Its pyridine nitrogen provides a distinct hydrogen-bond acceptor vector that is absent in the phenyl congener, potentially altering GLS1 vs. GLS2 selectivity.

Analytical Reference Standard for Benzo[a]phenanthridin-4-one Library QC

The well-characterized UV–vis, NMR, and MS fingerprints of the target compound [3] make it suitable as a retention-time and spectral calibration standard for HPLC-MS quality control of benzo[a]phenanthridin-4-one compound libraries, enabling rapid identification of mislabeled regioisomers or des-methyl impurities.

Fragment-Based Drug Discovery (FBDD) Core with Optimized Synthetic Tractability

The one-step condensation synthesis of the target compound scaffold [3] supports rapid, cost-effective generation of focused libraries for fragment growth campaigns, particularly when the C-5 position is diversified starting from the pyridin-3-yl derivative as a common late-stage intermediate.

Quote Request

Request a Quote for 2,2-DIMETHYL-5-(PYRIDIN-3-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.